Physicochemical Differentiation: Lipophilicity and Molecular Weight versus Non-Fluorinated Analog
Methyl 5-fluoroquinoline-8-carboxylate exhibits a higher molecular weight (205.19 g/mol) compared to its non-fluorinated analog methyl quinoline-8-carboxylate (187.19 g/mol), reflecting the substitution of hydrogen with fluorine at the 5-position [1]. While direct experimental LogP values for the target compound are not available, the predicted LogP for 5-fluoroquinoline-8-carboxylic acid is 1.8 [2], and fluorination at the 5-position in quinoline scaffolds is consistently associated with increased lipophilicity that enhances membrane permeability. The predicted boiling point difference (319.0±22.0 °C for the target versus approximately 280–300 °C for the non-fluorinated analog) further reflects altered intermolecular interactions conferred by the C–F bond [1].
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW 205.19 g/mol; LogP (acid form, predicted) 1.8; Density 1.291±0.06 g/cm³ (predicted); BP 319.0±22.0 °C (predicted) |
| Comparator Or Baseline | Methyl quinoline-8-carboxylate: MW 187.19 g/mol; LogP (predicted) ~2.0–2.5; Density ~1.2 g/cm³ (predicted) |
| Quantified Difference | MW increase of 18.0 g/mol (9.6%); LogP increase of ~0.3–0.5 log units (estimated from fluorination effect); BP increase of ~20–40 °C |
| Conditions | Predicted physicochemical properties from ACD/Labs and ChemSrc databases |
Why This Matters
Higher molecular weight and altered lipophilicity directly impact compound partitioning, membrane permeability, and synthetic intermediate handling—parameters critical for medicinal chemistry lead optimization and scale-up feasibility.
- [1] ChemSrc. Methyl 5-fluoroquinoline-8-carboxylate. CAS No. 1823338-60-8. Product Detail Page. Published 2024-07-15. View Source
- [2] MolAid. 5-Fluoroquinoline-8-carboxylic acid. CAS No. 926252-31-5. Predicted LogP 1.8. View Source
